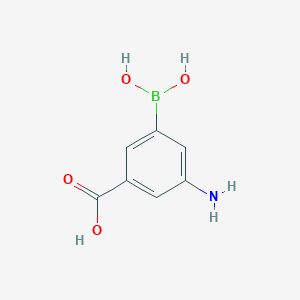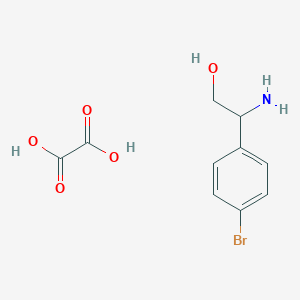![molecular formula C13H20N6O4S2 B111284 5-[7-(5-Amino-1,3,4-tiadiazol-2-YL)heptil]-1,3,4-tiadiazol-2-ilamina oxalato CAS No. 1177312-67-2](/img/structure/B111284.png)
5-[7-(5-Amino-1,3,4-tiadiazol-2-YL)heptil]-1,3,4-tiadiazol-2-ilamina oxalato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate is a complex organic compound featuring two thiadiazole rings. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 5-amino-1,3,4-thiadiazol-2-yl derivatives, have been reported to exhibit inhibitory activities against enzymes like urease .
Mode of Action
Based on the structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl derivatives, it can be hypothesized that it may interact with its target enzyme, possibly through the formation of hydrogen bonds or other types of interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition could potentially affect various biochemical pathways, particularly those related to nitrogen metabolism.
Result of Action
Based on the structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl derivatives, it can be hypothesized that it may exhibit antioxidant and anticancer activities . Some of these compounds have been reported to induce growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Alkylation: The thiadiazole ring is then alkylated with a suitable alkyl halide, such as 1-bromoheptane, to introduce the heptyl chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the 5-position of the thiadiazole ring.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the thiadiazole rings can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrothiadiazoles.
Substitution Products: Various substituted thiadiazoles depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-(Methylthio)-1,3,4-thiadiazole-2-amine
Uniqueness
Compared to these similar compounds, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has a longer alkyl chain, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its higher biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQOAVBZJQWIQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC1=NN=C(S1)N)CCCC2=NN=C(S2)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)










